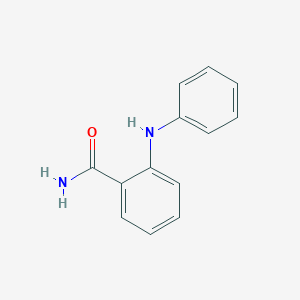

2-Anilinobenzamide

Descripción general

Descripción

SIRT-IN-3 es un compuesto que pertenece a la familia de proteínas sirtuinas, específicamente dirigido a la sirtuina 3 (SIRT3). Las sirtuinas son una familia de desacetilasas y ribosiltransferasas dependientes de NAD± que juegan un papel crucial en la regulación celular, incluido el envejecimiento, el metabolismo y la resistencia al estrés. SIRT3 se encuentra principalmente en las mitocondrias y participa en la regulación de la función mitocondrial y el metabolismo energético .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SIRT-IN-3 involucra varios pasos, incluida la preparación de intermediarios clave y sus reacciones de acoplamiento subsiguientes. La ruta sintética generalmente comienza con la preparación de una estructura central, seguida de modificaciones de grupos funcionales para lograr el compuesto deseado. Las condiciones de reacción a menudo involucran el uso de disolventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para optimizar el rendimiento y la pureza .

Métodos de producción industrial

La producción industrial de SIRT-IN-3 implica escalar el proceso de síntesis de laboratorio a una escala más grande. Esto incluye la optimización de las condiciones de reacción para reactores a gran escala, asegurando un control de calidad constante e implementando técnicas de purificación como la cristalización o la cromatografía. El proceso industrial también se centra en la rentabilidad y la sostenibilidad ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

SIRT-IN-3 experimenta varias reacciones químicas, que incluyen:

Oxidación: SIRT-IN-3 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir SIRT-IN-3 en sus formas reducidas.

Sustitución: SIRT-IN-3 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente son críticas para lograr los productos deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de SIRT-IN-3 puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, potencialmente mejorando sus propiedades .

Aplicaciones Científicas De Investigación

Case Studies

- Study on Antiproliferative Activity : A study demonstrated that diketopiperazine-containing 2-anilinobenzamides exhibited significant antiproliferative effects on breast cancer cells. One compound (designated as 53) not only inhibited SIRT2 but also promoted neurite outgrowth in Neuro-2a cells, suggesting its potential in treating both cancer and neurological disorders .

- Structural Analysis : Molecular modeling studies have provided insights into how 2-anilinobenzamide derivatives bind to SIRT2. These studies help refine the design of new inhibitors with enhanced selectivity and potency .

Cancer Treatment

The ability of this compound derivatives to inhibit SIRT2 has implications for cancer therapy. By modulating the activity of sirtuins, these compounds may enhance the effectiveness of existing chemotherapeutic agents or serve as standalone treatments. For instance:

- Breast Cancer : Compounds derived from this compound have shown promise in inhibiting the growth of breast cancer cells through their action on SIRT2 .

- Neurodegenerative Diseases : The neuroprotective effects observed with certain this compound derivatives indicate their potential use in treating conditions like Alzheimer's and Parkinson's diseases by targeting SIRT2's role in neuronal health .

Drug Design Applications

The structural versatility of this compound makes it an attractive scaffold for drug design. Researchers are exploring various modifications to enhance its pharmacological profiles:

- Virtual Screening : Ligand-based virtual screening has been employed to identify new derivatives with improved inhibitory activity against sirtuins .

- Structure-Activity Relationship Studies : Detailed studies have been conducted to understand how structural changes impact the efficacy and selectivity of this compound derivatives as SIRT inhibitors .

Summary Table of Research Findings

Mecanismo De Acción

SIRT-IN-3 ejerce sus efectos al dirigirse e inhibir la actividad de la sirtuina 3 (SIRT3). SIRT3 participa en la desacetilación de varias proteínas mitocondriales, regulando así su función. Al inhibir SIRT3, SIRT-IN-3 puede modular el metabolismo mitocondrial, reducir el estrés oxidativo e influir en la homeostasis energética celular. Los objetivos moleculares y las vías involucradas incluyen el ciclo del ácido tricarboxílico, la cadena de transporte de electrones y la desintoxicación de especies reactivas de oxígeno .

Comparación Con Compuestos Similares

Compuestos similares

SIRT1: Otro miembro de la familia de sirtuinas, ubicado principalmente en el núcleo e involucrado en la regulación de la transcripción y la reparación del ADN.

SIRT2: Encontrado tanto en el núcleo como en el citoplasma, jugando un papel en la regulación del ciclo celular.

SIRT4: Ubicado en las mitocondrias, involucrado en la regulación de la secreción de insulina y el metabolismo de los aminoácidos .

Unicidad de SIRT-IN-3

SIRT-IN-3 es único en su objetivo específico de SIRT3, que se encuentra predominantemente en las mitocondrias. Esta especificidad permite la modulación precisa de la función mitocondrial y el metabolismo energético, convirtiéndolo en una herramienta valiosa para estudiar la biología mitocondrial y desarrollar estrategias terapéuticas para enfermedades relacionadas con las mitocondrias .

Actividad Biológica

2-Anilinobenzamide is a compound that has garnered significant attention in medicinal chemistry, primarily due to its potential as a selective inhibitor of sirtuin 2 (SIRT2), an enzyme implicated in various biological processes including aging, neurodegeneration, and cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of SIRT2 and Its Importance

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular regulation. SIRT2, in particular, is involved in cell cycle regulation and has been linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of SIRT2 has emerged as a promising strategy for therapeutic intervention in these conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives has been extensively studied to understand their structure-activity relationships. Research indicates that modifications to the aniline and benzamide moieties can significantly influence the inhibitory potency against SIRT2.

Key Findings from Recent Studies

- Design and Synthesis : A series of this compound derivatives were synthesized and evaluated for their SIRT2 inhibitory activity. Notably, compound 33i exhibited an IC50 value of 0.57 µM , indicating potent inhibition .

- Molecular Modelling : Molecular docking studies have elucidated the binding interactions between this compound derivatives and the SIRT2 active site. These studies suggest that specific interactions within the selectivity pocket enhance binding affinity .

- Selectivity : The selectivity of these compounds for SIRT2 over other sirtuins is critical for minimizing off-target effects. For instance, certain derivatives have shown more than 100-fold selectivity for SIRT2 compared to SIRT1 .

Biological Activity Data Table

The following table summarizes key biological activity data for selected this compound derivatives:

| Compound ID | IC50 (µM) | Selectivity (SIRT2/SIRT1) | Notes |

|---|---|---|---|

| 33i | 0.57 | >100 | Potent SIRT2 inhibitor |

| C6 | 0.45 | Not specified | Active against B-RafV600E melanoma cells |

| 53 | 0.30 | Not specified | Diketopiperazine conjugate |

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a specific this compound derivative in models of neurodegeneration. The compound demonstrated significant reduction in neuronal cell death and improved behavioral outcomes in mice models of Parkinson's disease, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the efficacy of various this compound derivatives against human melanoma cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in B-RafV600E mutant melanoma cells, highlighting their potential role in cancer therapy .

Propiedades

IUPAC Name |

2-anilinobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQUMKCVDUICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153151 | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-19-4 | |

| Record name | 2-(Phenylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1211-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.